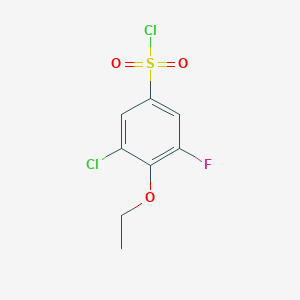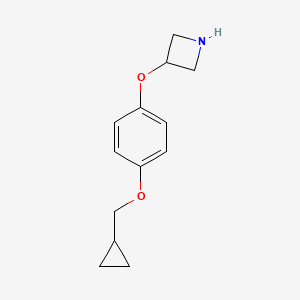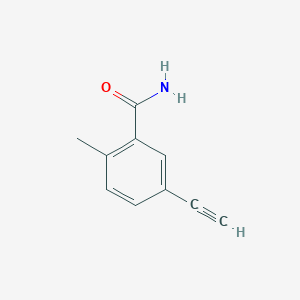
Sodium 2-(3-methoxypyridin-2-yl)butanoate
Descripción general
Descripción
Sodium 2-(3-methoxypyridin-2-yl)butanoate, commonly referred to as MOB, is a small organic compound with a molecular weight of 212.2 g/mol. It is a white, crystalline solid that is insoluble in water and has a melting point of 90-92 °C. MOB has a wide range of applications in the scientific and industrial fields, including synthesis methods, scientific research applications, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Synthesis of Pyrimidine Derivatives
Sodium 2-(3-methoxypyridin-2-yl)butanoate serves as a precursor in the synthesis of novel pyrimidine derivatives. These compounds are designed and synthesized for their potential biological activities, particularly in the realm of medicinal chemistry . Pyrimidine derivatives are known for a wide range of pharmacological activities and are considered privileged structures in drug discovery.
Anti-Fibrotic Drug Development
This compound has been utilized in the study of anti-fibrosis activity. Researchers have evaluated its derivatives against immortalized rat hepatic stellate cells (HSC-T6) to identify compounds with better anti-fibrotic activities than existing drugs . This application is crucial in the development of new therapeutic agents for treating fibrotic diseases.
Collagen Synthesis Inhibition
In the context of anti-fibrosis, certain derivatives of Sodium 2-(3-methoxypyridin-2-yl)butanoate have shown effectiveness in inhibiting the expression of collagen in vitro. This is measured by assays such as Picro-Sirius red staining and hydroxyproline assay, which are indicative of the compound’s potential to modulate collagen synthesis .
Analytical Chemistry: Chromatography and Spectroscopy
The compound is used in analytical chemistry, where its derivatives are subjected to various chromatographic and spectroscopic techniques like NMR, HPLC, LC-MS, and UPLC. These methods are essential for determining the purity, structure, and concentration of the compounds in research settings .
Chemical Biology: Heterocyclic Compound Libraries
Sodium 2-(3-methoxypyridin-2-yl)butanoate is instrumental in constructing libraries of heterocyclic compounds with potential biological activities. This is a significant component of chemical biology, where diverse biological and pharmaceutical activities are explored through structural variations of heterocyclic compounds .
Pharmacological Research: Activity Profiling
The compound’s derivatives are used in pharmacological research to profile various biological activities. This includes antimicrobial, antiviral, antitumor, and antifibrotic properties, providing a broad spectrum of potential therapeutic applications .
Drug Discovery: Privileged Structure Design
In drug discovery, Sodium 2-(3-methoxypyridin-2-yl)butanoate-related structures are employed in the design of privileged structures. These are molecular frameworks with a high frequency of occurrence in drugs, which exhibit specific and potent pharmacological effects .
Propiedades
IUPAC Name |
sodium;2-(3-methoxypyridin-2-yl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.Na/c1-3-7(10(12)13)9-8(14-2)5-4-6-11-9;/h4-7H,3H2,1-2H3,(H,12,13);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMTUCCMWSXGHG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CC=N1)OC)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12NNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-(3-methoxypyridin-2-yl)butanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















